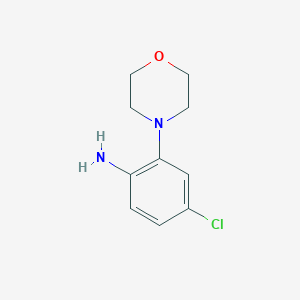

4-Chloro-2-(4-morpholinyl)phenylamine

Description

4-Chloro-2-(4-morpholinyl)phenylamine is an aromatic amine derivative characterized by a chlorophenyl backbone substituted with a morpholine group at the ortho position. The morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) imparts unique electronic and steric properties to the compound.

Properties

Molecular Formula |

C10H13ClN2O |

|---|---|

Molecular Weight |

212.67g/mol |

IUPAC Name |

4-chloro-2-morpholin-4-ylaniline |

InChI |

InChI=1S/C10H13ClN2O/c11-8-1-2-9(12)10(7-8)13-3-5-14-6-4-13/h1-2,7H,3-6,12H2 |

InChI Key |

QGONKIQYZUZDII-UHFFFAOYSA-N |

SMILES |

C1COCCN1C2=C(C=CC(=C2)Cl)N |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)Cl)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues with Morpholine Moieties

4-(4-Chloro-phenyl)-6-morpholin-4-yl-pyrimidin-2-ylamine

- Structure : Pyrimidine ring substituted with a 4-chlorophenyl group and a morpholine moiety.

- Key Differences : The pyrimidine core introduces a planar heterocyclic system, contrasting with the benzene ring in the target compound. The morpholine group is at the 6-position of the pyrimidine, altering electronic distribution.

- Reported in synthesis studies for kinase inhibitors, suggesting bioactivity relevance .

(4-Chlorophenyl)(4-methylmorpholin-2-yl)methanamine

- Structure : Morpholine with a methyl substituent attached to a methanamine group linked to a 4-chlorophenyl ring.

- Key Differences : The morpholine is part of a branched structure rather than directly bonded to the phenylamine. The methyl group increases lipophilicity (log P estimated at ~2.5) compared to unsubstituted morpholine derivatives.

- Applications : Used in exploratory drug discovery for its balanced solubility and membrane permeability .

4-Chloro-2-(morpholin-4-ylmethyl)phenol

- Structure: Phenol derivative with a morpholinylmethyl group at the ortho position.

- Key Differences: The hydroxyl group introduces acidity (pKa ~10), enabling ionization at physiological pH, unlike the non-ionizable amine in the target compound.

- Safety Data : Classified under GHS guidelines with specific handling requirements for inhalation and dermal exposure .

Chlorinated Aniline Derivatives

4-Chloro-ortho-toluidine (4-Chloro-2-methylaniline)

- Structure : Chloroaniline with a methyl substituent at the ortho position.

- Key Differences : The methyl group enhances steric hindrance and lipophilicity (log P ~2.8) compared to morpholine-substituted analogues.

4-Chlorodiphenylamine

Carbamate and Urea Derivatives

4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates

Data Tables

Table 1: Physicochemical Properties of Selected Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | log P (Estimated) |

|---|---|---|---|---|

| 4-Chloro-2-(4-morpholinyl)phenylamine | C₁₀H₁₃ClN₂O | 212.68 | Morpholine, Chlorine | ~1.8* |

| 4-(4-Chloro-phenyl)-6-morpholin-4-yl-pyrimidin-2-ylamine | C₁₄H₁₅ClN₄O | 290.75 | Pyrimidine, Morpholine | ~2.3 |

| 4-Chloro-ortho-toluidine | C₇H₈ClN | 141.60 | Methyl, Chlorine | 2.8 |

| 4-Chlorodiphenylamine | C₁₂H₁₀ClN | 203.67 | Biphenyl, Chlorine | 3.1 |

Discussion of Key Trends

- Morpholine vs. Methyl Groups : Morpholine substitution generally reduces lipophilicity (log P ~1.8–2.3) compared to methylated analogues (log P ~2.8), enhancing aqueous solubility. The morpholine’s electron-donating nitrogen also modulates electronic properties, affecting receptor binding .

- Chlorine Positioning : Para-chlorine in diphenylamine derivatives enhances conjugation for optoelectronics, whereas ortho-chlorine in toluidine derivatives increases steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.